![molecular formula C18H21ClN2O4 B4080422 ethyl 1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate](/img/structure/B4080422.png)
ethyl 1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate
説明
Ethyl 1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate, also known as CPP-109, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPP-109 is a derivative of a naturally occurring compound called GABA, which is an inhibitory neurotransmitter in the central nervous system. CPP-109 has been found to have promising results in the treatment of various neurological disorders, such as addiction and depression.
作用機序
Ethyl 1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate acts as an inhibitor of the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, ethyl 1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate increases the levels of GABA in the brain, leading to a decrease in the activity of dopamine, a neurotransmitter associated with addiction and reward. This mechanism of action makes ethyl 1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate a promising candidate for the treatment of addiction.
Biochemical and Physiological Effects
ethyl 1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate has been found to have various biochemical and physiological effects in the brain. It increases the levels of GABA in the brain, leading to a decrease in the activity of dopamine, a neurotransmitter associated with addiction and reward. This decrease in dopamine activity can lead to a decrease in drug-seeking behavior and a reduction in the reinforcing effects of drugs of abuse. ethyl 1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate has also been found to have antidepressant effects, possibly due to its ability to increase GABA levels in the brain.
実験室実験の利点と制限
Ethyl 1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate has several advantages for lab experiments. It is a highly potent and selective inhibitor of GABA transaminase, making it a valuable tool for studying the effects of GABA on various physiological and behavioral processes. However, one limitation of ethyl 1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate is its poor solubility in water, which can make it difficult to administer in certain experimental paradigms.
将来の方向性
There are several future directions for research on ethyl 1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate. One area of interest is the potential use of ethyl 1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate in the treatment of other neurological disorders, such as anxiety and schizophrenia. Another area of interest is the development of more soluble forms of ethyl 1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate, which would make it easier to administer in experimental paradigms. Finally, there is a need for further research on the long-term effects of ethyl 1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate on brain function and behavior.
科学的研究の応用
Ethyl 1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in the treatment of addiction and depression. It has been found to be a potent inhibitor of the enzyme that breaks down GABA in the brain, leading to an increase in GABA levels and a decrease in the activity of dopamine, a neurotransmitter associated with addiction and reward. This mechanism of action makes ethyl 1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate a promising candidate for the treatment of addiction to various substances, such as cocaine, alcohol, and opioids.
特性
IUPAC Name |
ethyl 1-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4/c1-2-25-18(24)12-4-3-9-20(11-12)15-10-16(22)21(17(15)23)14-7-5-13(19)6-8-14/h5-8,12,15H,2-4,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEKBXVEFQKKCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-[({4-[hydroxy(diphenyl)methyl]-1-piperidinyl}carbonothioyl)amino]benzoate](/img/structure/B4080341.png)
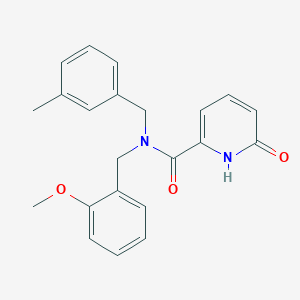
![N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methoxy-3-nitrobenzenesulfonamide](/img/structure/B4080349.png)
![2-methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl propionate](/img/structure/B4080357.png)
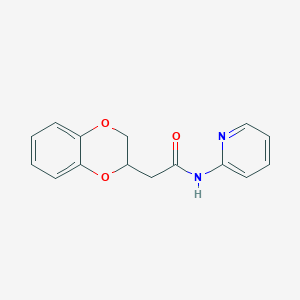
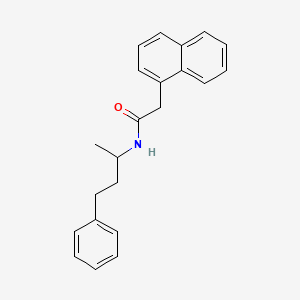
![N-1,3-benzothiazol-2-yl-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4080393.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-chloro-1-naphthamide](/img/structure/B4080400.png)
![7-(difluoromethyl)-N-(2,3-dihydro-1H-inden-5-yl)-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4080413.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-ethyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4080415.png)
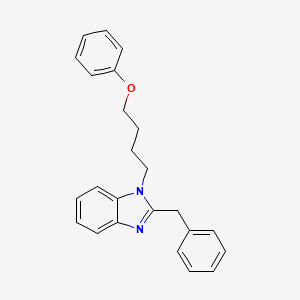
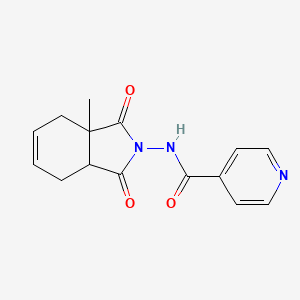
![ethyl 1-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl]-3-piperidinecarboxylate](/img/structure/B4080442.png)
![methyl (1-(1,3-benzothiazol-2-yl)-4-{1-[(2-chlorobenzyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetate](/img/structure/B4080443.png)